4-(Difluoromethoxy)-2-nitroaniline
Description
Significance in Contemporary Chemical Research
4-(Difluoromethoxy)-2-nitroaniline (B2914091) is a specialized aromatic compound that has garnered attention in various fields of chemical research, primarily as a crucial building block or intermediate in the synthesis of more complex molecules. Its structural framework is particularly valuable in the development of pharmaceuticals and agrochemicals.
The compound serves as a key reagent in the preparation of biologically active molecules. For instance, it is utilized in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, which is recognized as an important medicinal intermediate. chemicalbook.com The incorporation of the difluoromethoxy group is of particular note in medicinal chemistry, as this moiety can enhance metabolic stability and lipophilicity, properties that are critical for the development of effective drug candidates. The compound is also referenced in the context of impurities related to Pantoprazole (B1678409), a widely used proton pump inhibitor, indicating its relevance in pharmaceutical manufacturing and quality control. chemicalbook.comnih.gov
While direct applications are specific, the utility of structurally similar compounds provides a broader context for its significance. For example, related fluoro-nitroaniline derivatives are integral to the synthesis of:
Pharmaceuticals : Acting as intermediates for drugs targeting specific biological pathways. chemimpex.com
Agrochemicals : Used in the formulation of herbicides and fungicides. chemimpex.com
Dyes and Pigments : Contributing to the production of stable and vibrant colorants. chemimpex.com
Material Science : Finding use in the creation of specialty polymers and materials. chemimpex.com
The strategic placement of its functional groups makes this compound a versatile precursor for creating a variety of substituted benzene (B151609) derivatives through reactions targeting the nitro and amino groups.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 97963-76-3 | nih.govsynquestlabs.com |
| Molecular Formula | C₇H₆F₂N₂O₃ | nih.govsynquestlabs.com |
| Molecular Weight | 204.13 g/mol | nih.gov |
| SMILES | C1=CC(=C(C=C1OC(F)F)N+[O-])N | nih.gov |
| InChIKey | FHRVMXFZUVYVPF-UHFFFAOYSA-N | nih.gov |
Overview of Functional Group Contributions to Reactivity
The chemical behavior of this compound is dictated by the electronic and steric effects of its three functional groups: the primary amine (-NH₂), the nitro group (-NO₂), and the difluoromethoxy group (-OCHF₂), all attached to a benzene ring. The positions of these groups relative to one another create a unique reactive landscape.
Amino Group (-NH₂): The amine group is a powerful activating group in the context of electrophilic aromatic substitution. It is ortho, para-directing, meaning it donates electron density to the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. However, in this molecule, the position para to the amine is occupied by the difluoromethoxy group, and one ortho position is blocked by the nitro group. The primary amine can also act as a nucleophile and a base, and it is the site for diazotization reactions, which can be used to introduce a wide variety of other functional groups. sigmaaldrich.com
Nitro Group (-NO₂): In stark contrast to the amine, the nitro group is a strong deactivating group. It is a meta-director due to its powerful electron-withdrawing nature, which pulls electron density from the benzene ring, making it less reactive toward electrophiles. oecd.org The presence of the nitro group ortho to the amine significantly reduces the basicity of the amine. The nitro group itself can be readily reduced to form an amino group, a common and crucial transformation in synthetic chemistry. google.com
Difluoromethoxy Group (-OCHF₂): This group exerts a moderate electron-withdrawing effect on the aromatic ring due to the high electronegativity of the two fluorine atoms. This effect is less pronounced than that of a trifluoromethoxy group. Positioned para to the activating amino group and meta to the deactivating nitro group, it further influences the electron distribution within the ring. Its inclusion in a molecule often enhances metabolic stability and can alter binding affinities to biological targets, a property highly valued in drug design.
The collective influence of these groups results in a complex pattern of reactivity. The strong activating effect of the amino group is tempered by the two electron-withdrawing groups. This electronic push-pull system makes the molecule and its derivatives interesting for applications in materials science, such as nonlinear optics. Any further substitution on the ring will be directed to the positions most activated by the balance of these electronic effects.
Table 2: Summary of Functional Group Effects on the Aromatic Ring
| Functional Group | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| **Amino (-NH₂) ** | 1 | Strong Electron-Donating | Activating, Ortho, Para-Directing |
| **Nitro (-NO₂) ** | 2 | Strong Electron-Withdrawing | Deactivating, Meta-Directing |
Structure
2D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVMXFZUVYVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies
Multi-Step Synthesis from Precursors
The construction of 4-(Difluoromethoxy)-2-nitroaniline (B2914091) typically begins with simpler, more readily available benzene (B151609) derivatives. These precursors undergo a sequence of reactions to introduce the difluoromethoxy, nitro, and amine functionalities in the correct positions.
A plausible and widely referenced synthetic route begins with 4-nitrophenol. This pathway involves several key transformations to build the target molecule.
Difluoromethylation: The first step is the introduction of the difluoromethoxy group. 4-Nitrophenol is reacted with a difluoromethylating agent, such as monochlorodifluoromethane (CHClF₂), under basic conditions. This Williamson ether synthesis-type reaction forms the intermediate 1-(difluoromethoxy)-4-nitrobenzene. google.com
Reduction of the Nitro Group: The nitro group of 1-(difluoromethoxy)-4-nitrobenzene is then reduced to an amine group, yielding 4-(difluoromethoxy)aniline (B1299965). A common method for this reduction involves using reducing agents like hydrazine (B178648) hydrate (B1144303) with a catalytic system of ferric oxide and activated carbon. google.com
Amine Protection: To control the regioselectivity of the subsequent nitration step, the newly formed amine group is protected. This is typically achieved through acetylation, where 4-(difluoromethoxy)aniline is treated with acetic anhydride (B1165640) to form N-[4-(difluoromethoxy)phenyl]acetamide. doubtnut.comrsc.org
Nitration: The protected intermediate undergoes electrophilic aromatic nitration. The acetylamino group is an ortho-, para-directing activator, which guides the incoming nitro group to the position ortho to the amine (the 2-position), resulting in N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide. This reaction is usually carried out with a nitrating mixture, such as nitric acid and sulfuric acid, at controlled low temperatures. rsc.org
Deprotection: The final step is the removal of the acetyl protecting group. This is accomplished by acid or base-catalyzed hydrolysis, which converts the acetamide (B32628) back to an amine, yielding the final product, this compound. doubtnut.comrsc.org
Table 1: Illustrative Reaction Steps for the 4-Nitrophenol Pathway
| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Product |
| 1 | 4-Nitrophenol | CHClF₂, NaOH | 1-(Difluoromethoxy)-4-nitrobenzene |
| 2 | 1-(Difluoromethoxy)-4-nitrobenzene | Hydrazine Hydrate, Fe₂O₃/C | 4-(Difluoromethoxy)aniline |
| 3 | 4-(Difluoromethoxy)aniline | Acetic Anhydride | N-[4-(difluoromethoxy)phenyl]acetamide |
| 4 | N-[4-(difluoromethoxy)phenyl]acetamide | HNO₃, H₂SO₄ | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide |
| 5 | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | H₃O⁺ or OH⁻ | This compound |
An alternative strategy involves starting with a halogenated aromatic compound. For example, a synthesis could commence with a difluorinated nitrobenzene (B124822) precursor. One patented method for a related compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with aqueous ammonia (B1221849) in a pressure vessel at elevated temperatures (120-135°C). google.com In this nucleophilic aromatic substitution, the fluorine atom at the 4-position is displaced by the amino group to produce 2-fluoro-4-nitroaniline. google.com
This principle can be applied to synthesize the target compound, potentially starting from a precursor like 1-halo-4-(difluoromethoxy)benzene. The synthesis would proceed through nitration, followed by a nucleophilic aromatic substitution of the halide with an amino group. The specific halide and reaction conditions would be critical for the success of this route.
Strategic Use of Protecting Groups
The use of protecting groups is a cornerstone of modern organic synthesis, allowing chemists to mask the reactivity of one functional group while transformations are carried out elsewhere in the molecule.
In the synthesis of this compound, protecting the amine group is essential. Direct nitration of an aniline (B41778) derivative is often problematic because the highly activating amino group can be easily oxidized by the strong oxidizing conditions of the nitrating mixture, leading to complex product mixtures and low yields. rsc.orgquora.com Furthermore, in the acidic nitrating medium, the amine is protonated to form an anilinium ion, which is a meta-directing deactivator, leading to the wrong isomer. quora.com
To circumvent these issues, the amine is temporarily converted into a less reactive amide, most commonly an acetamide, by reacting it with acetic anhydride. doubtnut.comrsc.org The resulting N-acetyl group is still an ortho-, para-directing activator but is significantly less reactive than a free amine, preventing oxidation and ensuring the desired regioselectivity during nitration. rsc.org After the nitration step is complete, the acetyl group can be readily removed by hydrolysis to restore the free amine. rsc.org
Catalytic Reduction Pathways
Catalytic reduction is a key reaction in the synthesis and subsequent use of this compound. It is primarily employed to convert the nitro group into an amine.
The reduction of the nitro group in this compound to form 4-(difluoromethoxy)-1,2-benzenediamine is a critical transformation, as this product is a precursor for various heterocyclic compounds. This reduction can be achieved using several catalytic systems.
Commonly, catalytic hydrogenation is employed, using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. Alternatively, chemical reductants can be used, such as tin(II) chloride (SnCl₂) in the presence of a strong acid.
Other catalytic systems reported for the reduction of similar nitroaromatic compounds include Raney Nickel with hydrogen gas and a combination of ferric oxide and activated carbon with hydrazine hydrate as the hydrogen source. google.com The choice of catalyst and reaction conditions depends on factors such as the presence of other functional groups, desired yield, and industrial scalability.
Green Chemistry Considerations in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of aromatic compounds like this compound to minimize environmental impact and enhance safety. mlsu.ac.in These considerations address the use of hazardous reagents, the generation of waste, and energy consumption.
A common method for producing the precursor, 4-(difluoromethoxy)aniline, starts with 4-nitrophenol. This process involves a reaction with monochlorodifluoromethane to form 4-(difluoromethoxy)nitrobenzene, which is then reduced. A patented method highlights a greener approach to this reduction step, utilizing a catalyst system of ferric oxide and activated carbon with water and hydrazine as reducing agents. This process is noted for its high yield, low cost, good quality, and reduced pollution, making it suitable for industrial-scale production. google.com
Traditional nitration reactions, such as the one used to convert 4-(difluoromethoxy)aniline to the target compound, typically employ a mixture of concentrated sulfuric acid and nitric acid. While effective, this method raises environmental concerns due to the use of highly corrosive acids and the potential for generating significant acidic waste streams.
Another green approach focuses on replacing harsh reagents with more sustainable alternatives. Research into the synthesis of related compounds has demonstrated the use of water as a solvent, which is non-toxic, inexpensive, and environmentally safe. nih.gov For instance, the synthesis of azoxybenzenes has been successfully achieved in water at room temperature, catalyzed by an organic base, avoiding the need for high energy input and transition-metal catalysts. nih.gov Such principles could potentially be adapted for the synthesis of this compound and its precursors.
The table below summarizes key aspects of synthetic methodologies and their green chemistry implications.
| Synthetic Step | Traditional Method | Greener Alternative/Consideration | Key Advantages of Green Approach | Reference |
| Nitration | Nitration of 4-(difluoromethoxy)aniline using concentrated sulfuric acid and nitric acid. | Use of microchannel reactors for nitration. | Improved heat and mass transfer, enhanced safety, reduced waste. | google.com |
| Reduction | Reduction of a nitro-precursor using conventional reducing agents. | Catalytic reduction using ferric oxide/activated carbon with water and hydrazine. | Reduced pollution, high yield, lower cost. | google.com |
| Solvent Use | Use of organic solvents. | Performing reactions in water. | Non-toxic, non-flammable, inexpensive, and environmentally benign. | nih.gov |
Elucidating Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring, resulting in the replacement of a hydrogen atom. total-synthesis.com The feasibility and orientation of this attack on the 4-(Difluoromethoxy)-2-nitroaniline (B2914091) ring are controlled by the electronic properties of the existing substituents. total-synthesis.comyoutube.com
The directing effects of the substituents on the aromatic ring determine the position of substitution, a concept known as regioselectivity. youtube.comkhanacademy.org In this compound, the substituents present a complex scenario:
Amino Group (-NH2): The amine is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.org This significantly increases the electron density at the positions ortho and para to it.
Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. youtube.comlibretexts.org
Difluoromethoxy Group (-OCHF2): This group has a dual nature. The oxygen atom's lone pairs can be donated to the ring (resonance effect), suggesting an ortho, para-directing influence. However, the high electronegativity of the two fluorine atoms creates a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring.
Consequently, the benzene ring of this compound is generally considered deactivated towards electrophilic aromatic substitution compared to aniline (B41778) itself. Any potential substitution is most likely to be directed to the positions least deactivated, which are influenced primarily by the powerful amino director. The most probable, though still challenging, position for electrophilic attack would be position 6, which is ortho to the difluoromethoxy group and meta to the nitro group.
| Substituent | Electronic Effect | Directing Influence | Impact on Ring Reactivity |
|---|---|---|---|
| -NH₂ (Amino) | Strongly Electron-Donating (Resonance) | Ortho, Para | Activating |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance and Inductive) | Meta | Deactivating |
| -OCHF₂ (Difluoromethoxy) | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Ortho, Para (but deactivating) | Deactivating |
Nucleophilic Reactivity of the Aniline Moiety
The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, allowing it to react with various electrophiles.
The amino group of this compound can undergo acylation, which is the addition of an acyl group (R-C=O). This is typically achieved by reacting the aniline with an acyl halide or anhydride (B1165640). For instance, reaction with acetyl chloride would yield N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide. nih.gov Such reactions are fundamental in organic synthesis for protecting the amino group or for building more complex molecular architectures. masterorganicchemistry.com
Alkylation, the addition of an alkyl group, is also possible but can be more difficult to control than acylation. The amino group's nucleophilicity is somewhat diminished by the electron-withdrawing effects of the nitro and difluoromethoxy groups on the ring. However, under appropriate conditions with alkylating agents like alkyl halides, the nitrogen can be alkylated. libretexts.org It is important to note that Friedel-Crafts reactions directly on the aromatic ring are generally unsuccessful for strongly deactivated rings or those containing an amino group, which would react with the Lewis acid catalyst. libretexts.org
| Reaction Type | Typical Reagent | Product Type | Example Product from this compound |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide nih.gov |
| Alkylation | Methyl Iodide (CH₃I) | N-Alkylated Aniline | N-Methyl-4-(difluoromethoxy)-2-nitroaniline |
Reduction Chemistry of the Nitro Group
The reduction of the nitro group to an amine is one of the most significant transformations of this compound. This reaction is a critical step in the synthesis of many important compounds, particularly heterocyclic structures. uj.edu.plcommonorganicchemistry.com
The primary goal is the selective reduction of the nitro group to an amino group (-NH2) without affecting the difluoromethoxy group or causing other unwanted side reactions. This transformation converts this compound into 4-(difluoromethoxy)benzene-1,2-diamine. uni.lunih.gov This diamine is a key precursor for building bicyclic heterocyclic systems like benzimidazoles. encyclopedia.pub
A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired reaction conditions. commonorganicchemistry.com
Catalytic Hydrogenation: This is a common and efficient method using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl), or iron (Fe) in acetic acid, are classic and effective methods for nitro group reduction. commonorganicchemistry.comnih.govyoutube.com
Other Reagents: Sodium dithionite (B78146) (Na2S2O4) is another reagent used for the reduction of nitroanilines, often in one-pot procedures to form heterocyclic products directly. organic-chemistry.org Tetrahydroxydiboron [B2(OH)4] has also been demonstrated as a chemoselective reducing agent for nitroarenes. scihorizon.com
| Reducing Agent/System | Typical Conditions | Key Advantage | Reference |
|---|---|---|---|
| H₂/Pd-C | Pressurized H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction. | commonorganicchemistry.com |
| SnCl₂·2H₂O | Concentrated HCl, or Ethanol | Good for substrates sensitive to catalytic hydrogenation. | commonorganicchemistry.comnih.gov |
| Fe/HCl or Fe/NH₄Cl | Aqueous acid or salt solution, often with heating | Cost-effective and widely used industrially. | scihorizon.com |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution, often with heating | Useful in one-pot reductive cyclization reactions. | organic-chemistry.org |
| Hydrazine (B178648) Hydrate (B1144303)/Catalyst | Iron oxide/activated carbon catalyst | Used in industrial-scale synthesis. |
Role as a Versatile Building Block in Complex Organic Synthesis
The true value of this compound in organic synthesis lies in its role as a versatile building block. chemicalbook.com The strategic placement of its functional groups allows for sequential chemical modifications, leading to complex target molecules.
The most prominent application is its conversion to 4-(difluoromethoxy)benzene-1,2-diamine. pharmaffiliates.com This o-phenylenediamine (B120857) derivative is a classic precursor for the synthesis of benzimidazoles. encyclopedia.pub The two adjacent amino groups can undergo condensation reactions with a variety of reagents, such as aldehydes or carboxylic acids (or their derivatives), to form the five-membered imidazole (B134444) ring fused to the benzene ring. encyclopedia.puborganic-chemistry.org
For example, the reductive cyclization of this compound in the presence of an aldehyde using a reducing agent like sodium dithionite provides a direct, one-pot route to 2-substituted-5-(difluoromethoxy)benzimidazoles. organic-chemistry.org These benzimidazole (B57391) scaffolds are prevalent in medicinal chemistry and are core structures in many pharmaceutical agents. nih.govchemicalbook.comnih.gov The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modulate binding interactions with biological targets.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 4-(difluoromethoxy)-2-nitroaniline (B2914091), offering detailed information about the hydrogen, carbon, and fluorine atomic environments.
The ¹H NMR spectrum provides distinct signals for each unique proton in the molecule. The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electron-donating amino and difluoromethoxy groups. The proton of the difluoromethoxy (-OCHF₂) group is particularly characteristic, appearing as a triplet due to coupling with the two adjacent fluorine atoms (a typical ²J-coupling value is in the range of 50-60 Hz). wikipedia.orgsemanticscholar.org The two protons of the amine (-NH₂) group typically appear as a broad singlet. rsc.org
The ¹³C NMR spectrum will display seven unique carbon signals. The chemical shifts are diagnostic of the carbon's local electronic environment. The carbon atom bonded to the difluoromethoxy group will exhibit a distinct shift and will be split into a triplet by the two fluorine atoms. The carbons attached to the nitro and amino groups, as well as the other aromatic carbons, will have shifts consistent with their positions relative to these powerful electron-donating and electron-withdrawing groups. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 8.0 | Multiple | Aromatic Protons (3H) |
| ¹H | 6.5 - 7.5 | Triplet (t) | -OCHF₂ (1H) |
| ¹H | 5.5 - 6.5 | Broad Singlet (br s) | -NH₂ (2H) |
| ¹³C | 145 - 155 | Singlet | C-NH₂ |
| ¹³C | 135 - 145 | Singlet | C-NO₂ |
| ¹³C | 110 - 130 | Multiple | Aromatic Carbons (4C) |
| ¹³C | 110 - 120 | Triplet (t) | -OCHF₂ |
Given the presence of the difluoromethoxy group, ¹⁹F NMR spectroscopy is an indispensable tool for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will appear as a doublet due to coupling with the single geminal proton (-OCHF₂). wikipedia.org The large chemical shift dispersion in ¹⁹F NMR provides a clear and unobstructed window for observing the fluorine environment, free from the spectral crowding often seen in ¹H NMR. wikipedia.org
Table 2: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹⁹F | -80 to -95 | Doublet (d) | ²J(H-F) ≈ 50-60 | -OCHF₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is defined by several key absorption bands. The nitro group (-NO₂) is confirmed by strong, distinct peaks corresponding to its asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations. The presence of the primary amine (-NH₂) group is indicated by N-H stretching bands in the region of 3300-3500 cm⁻¹. The difluoromethoxy group is identified by strong C-F stretching vibrations, typically found between 1100 and 1200 cm⁻¹, and a C-O stretch. Aromatic C-H and C=C stretching vibrations further confirm the benzene ring structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 |
| Difluoromethoxy (-OCHF₂) | C-F Stretch | 1100 - 1200 |
| Difluoromethoxy (-OCHF₂) | C-O Stretch | 1000 - 1100 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of the compound. For this compound, the molecular formula is C₇H₆F₂N₂O₃. nih.gov High-resolution mass spectrometry (HRMS) can validate this formula by providing an exact mass measurement. The calculated monoisotopic mass is 204.03464838 Da. nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Analysis of the fragmentation pattern can also provide structural information, such as the characteristic loss of the nitro group (NO₂, 46 Da).
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆F₂N₂O₃ | nih.gov |
| Molecular Weight | 204.13 g/mol | nih.gov |
| Exact Monoisotopic Mass | 204.03464838 Da | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis provides experimental verification of the mass percentages of each element in the compound. The results are compared against the theoretical values calculated from the molecular formula (C₇H₆F₂N₂O₃). This comparison is crucial for confirming the purity and empirical formula of a synthesized batch of this compound.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 41.19% |
| Hydrogen | H | 1.008 | 6 | 2.96% |
| Fluorine | F | 18.998 | 2 | 18.61% |
| Nitrogen | N | 14.007 | 2 | 13.72% |
| Oxygen | O | 15.999 | 3 | 23.51% |
X-ray Diffraction Studies on Related Fluorinated Analogues for Structural Insights
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations and Intermolecular Interactions
While DFT provides insights into a single, static molecule, molecular dynamics (MD) simulations can model the behavior of a system containing many molecules over time. An MD simulation of 4-(difluoromethoxy)-2-nitroaniline (B2914091), either in a solvent or in a solid state, would reveal information about its intermolecular interactions, such as hydrogen bonding involving the amino group and dipole-dipole interactions due to the polar nitro and difluoromethoxy groups. This would be crucial for understanding its physical properties like solubility and boiling point, as well as its behavior in a biological or material science context. To date, no such simulation studies have been found in the published literature for this compound.
Strategic Applications in Synthetic Organic Chemistry
Precursor in Heterocyclic Compound Synthesis
The arrangement of the amino and nitro groups ortho to each other on the aniline (B41778) ring makes 4-(difluoromethoxy)-2-nitroaniline (B2914091) an ideal precursor for the synthesis of various fused heterocyclic compounds. rsc.org The general strategy involves the chemical reduction of the nitro group to a second amino group, yielding a substituted o-phenylenediamine (B120857) derivative. This in-situ or isolated diamine is highly reactive and can undergo condensation and cyclization reactions with a variety of electrophilic partners to form different heterocyclic rings.
One of the most common transformations is a one-step reductive cyclization. organic-chemistry.org This efficient method involves reacting the o-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na2S2O4). organic-chemistry.org The reducing agent converts the nitro group to an amine, which then immediately condenses with the aldehyde and cyclizes to form the heterocyclic product. organic-chemistry.org This approach is valued for its efficiency and applicability to a wide range of substrates. organic-chemistry.org
A primary application of this compound is in the synthesis of benzimidazole (B57391) derivatives. chemicalbook.com Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceutically active molecules. nih.govencyclopedia.pub The synthesis leverages the o-nitroaniline structure of the starting material.
The key transformation is the reductive cyclization of this compound. By reacting it with various aldehydes or carboxylic acid derivatives, a diverse range of 2-substituted benzimidazoles can be prepared. organic-chemistry.orgencyclopedia.pub For example, a highly efficient one-pot synthesis can be achieved by treating this compound and an aldehyde with sodium dithionite, which facilitates the reduction of the nitro group and subsequent cyclization. organic-chemistry.org This method provides direct access to benzimidazoles bearing the 5-(difluoromethoxy) substituent. organic-chemistry.org
The compound is specifically noted as a reagent in the preparation of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, which is itself an important medicinal intermediate. chemicalbook.com
Table 1: Synthesis of Benzimidazole Core from this compound
| Starting Material | Key Transformation | Resulting Heterocyclic Core |
| This compound | Reductive Cyclization | 5-(Difluoromethoxy)benzimidazole |
Building Block for Bioactive Scaffolds
The difluoromethoxy-substituted aniline framework is a recognized building block for constructing bioactive scaffolds. chemicalbook.com The benzimidazole ring system, synthesized from this precursor, is a core component of many drugs. nih.govencyclopedia.pub The difluoromethoxy group (-OCHF2) is particularly significant in medicinal chemistry as it can serve as a bioisostere for other functional groups, enhancing metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.
This compound is an intermediate in the synthesis of compounds related to Pantoprazole (B1678409). chemicalbook.com Pantoprazole is a proton pump inhibitor that contains a 5-(difluoromethoxy)-1H-benzimidazole scaffold. The synthesis of such molecules underscores the importance of this compound as a starting point for accessing complex and medicinally relevant targets. The use of specific building blocks like this allows for the precise introduction of desired functional groups to optimize biological activity. nih.gov
Table 2: Bioactive Scaffolds Derived from the Precursor
| Precursor | Bioactive Scaffold | Example of Related Drug |
| This compound | 5-(Difluoromethoxy)-1H-benzimidazole | Pantoprazole chemicalbook.com |
Applications in Material Science Research
Beyond its use in medicinal chemistry, this compound is also categorized for applications in material science. bldpharm.com Suppliers of fine chemicals list it for use in research areas such as the development of Organic Light-Emitting Diode (OLED) materials and other electronic materials. bldpharm.com
Aromatic nitro and amino compounds are often used as building blocks for creating conjugated organic materials, dyes, and pigments. The specific electronic properties imparted by the difluoromethoxy and nitro groups can be exploited to design new materials with tailored optical and electronic characteristics suitable for advanced applications. While specific published studies detailing its use in this area are not prevalent, its availability and classification suggest its potential as a precursor for novel functional materials. bldpharm.com
Q & A
Q. Basic
- HPLC : Essential for assessing purity (e.g., 94% purity achieved via reversed-phase HPLC with UV detection) .
- NMR : NMR is critical for confirming the presence of the difluoromethoxy group, while NMR identifies nitro and amine proton environments.
- FTIR : Peaks at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm nitro group integrity. The C-F stretch (~1100–1200 cm) verifies difluoromethoxy substitution .
- Mass spectrometry : High-resolution MS validates the molecular formula (CHFNO) and detects fragmentation patterns .
In the development of fluorescence-based sensors, how does the nitro and difluoromethoxy substitution pattern in this compound influence its electron-withdrawing capacity and interaction with target analytes?
Advanced
The nitro group acts as a strong electron-withdrawing group (EWG), while the difluoromethoxy group further enhances this effect:
- Fluorescence quenching : The combined EWGs create a conjugated system with high electron deficiency, enabling selective interactions with electron-rich analytes (e.g., picric acid) via charge-transfer complexes. This mechanism is exploited in fluorescence quenching assays .
- Sensitivity : The nitro group stabilizes the excited state, while difluoromethoxy improves solubility in organic matrices, enhancing sensor performance in hydrophobic environments .
- Theoretical validation : Time-dependent DFT (TD-DFT) simulations predict absorption/emission spectra, aiding in probe design .
How can researchers resolve discrepancies in reported synthetic yields of this compound when varying nitration protocols or solvent systems?
Advanced
Discrepancies often arise from competing reaction pathways (e.g., para vs. ortho nitration) or solvent polarity effects:
- Mechanistic analysis : Monitor intermediates via LC-MS to identify byproducts (e.g., over-nitrated species) and adjust nitrating agent concentration (e.g., HNO/HSO ratio) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor nitration at the ortho position, while less polar solvents (e.g., dichloroethane) improve regioselectivity for para substitution .
- Temperature control : Lower temperatures (0–5°C) reduce kinetic competition, favoring the thermodynamically stable para product .
What role does this compound play as an intermediate in pharmaceutical research, and what methodological strategies ensure its efficient conversion to target molecules?
Advanced
This compound is a key intermediate in synthesizing proton-pump inhibitors (e.g., Pantoprazole). Critical steps include:
- Reductive amination : Catalytic hydrogenation of the nitro group to an amine, followed by coupling with sulfonyl chlorides or heterocycles .
- Protection/deprotection : Use of acetyl or benzoyl groups to protect the amine during subsequent reactions, as demonstrated in multi-step syntheses .
- Quality control : In-process HPLC monitoring ensures intermediates meet purity thresholds (>95%) before proceeding to downstream reactions .
How does the difluoromethoxy group in this compound enhance chemical stability compared to non-fluorinated analogues?
Advanced
The difluoromethoxy group improves stability through:
- Hydrolytic resistance : The C-F bond’s high bond dissociation energy (~485 kJ/mol) resists hydrolysis under acidic/basic conditions, unlike methoxy groups .
- Metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation by cytochrome P450 enzymes, a critical factor in drug design .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, making it suitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
